

# Recommended working concentrations for BRD-8899 in vitro

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# **Application Notes and Protocols for BRD-8899 In Vitro**

These application notes provide a summary of the reported in vitro applications and recommended working concentrations for **BRD-8899**, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). The provided protocols are based on published research and are intended to serve as a guide for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

BRD-8899 is a small molecule inhibitor that selectively targets STK33 kinase, exhibiting a half-maximal inhibitory concentration (IC50) of 11 nM in biochemical assays.[1][2] While initially investigated as a potential therapeutic for KRAS-dependent cancers, studies have shown that BRD-8899 does not affect the viability of KRAS-mutant cancer cells at concentrations as high as 20 μΜ.[1][3][4] However, the compound has been demonstrated to be cell-permeable and active in cells, as evidenced by its ability to inhibit the phosphorylation of ezrin, a substrate of the off-target kinase MST4.[1][2] This makes BRD-8899 a useful tool for studying the cellular functions of STK33 and related kinases.

## **Signaling Pathway**

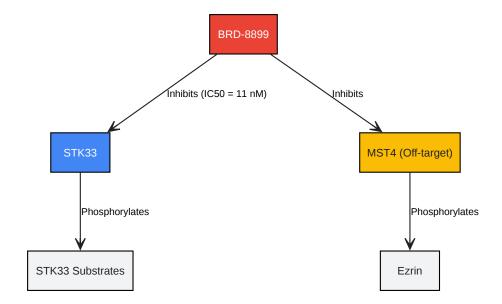






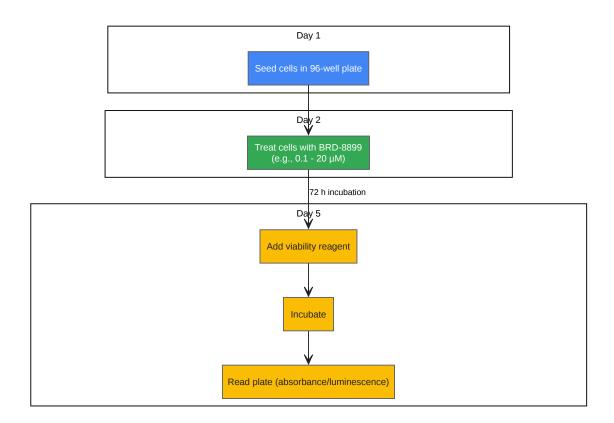
**BRD-8899** primarily interacts with STK33, a serine/threonine kinase. Its activity in cellular contexts has been confirmed through the observation of off-target effects on the MST4 kinase, leading to a decrease in the phosphorylation of its substrate, ezrin.



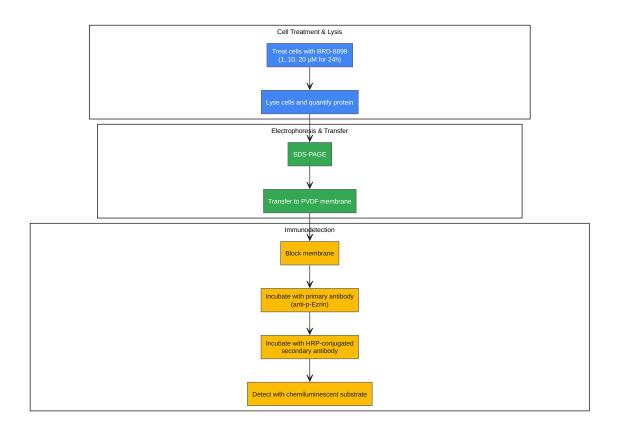


p-Ezrin









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## References

- 1. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability -PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
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